molecular formula C31H24O10 B3824714 4,4'-[2,2-propanediylbis(4,1-phenyleneoxy)]diphthalic acid CAS No. 38103-05-8

4,4'-[2,2-propanediylbis(4,1-phenyleneoxy)]diphthalic acid

Cat. No.: B3824714
CAS No.: 38103-05-8
M. Wt: 556.5 g/mol
InChI Key: KJLPSBMDOIVXSN-UHFFFAOYSA-N
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Description

4,4'-[2,2-Propanediylbis(4,1-phenyleneoxy)]diphthalic acid is a rigid, aromatic dicarboxylic acid featuring two phthalic acid moieties linked via a 2,2-propanediylbis(4,1-phenyleneoxy) bridge. Its anhydride counterpart, isopropylidenebis(4-phenyleneoxy-4-phthalic acid)dianhydride, is commercially significant (CAS 38103-06-9, marketed as BPADA) and serves as a precursor for polyimides .

Properties

IUPAC Name

4-[4-[2-[4-(3,4-dicarboxyphenoxy)phenyl]propan-2-yl]phenoxy]phthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24O10/c1-31(2,17-3-7-19(8-4-17)40-21-11-13-23(27(32)33)25(15-21)29(36)37)18-5-9-20(10-6-18)41-22-12-14-24(28(34)35)26(16-22)30(38)39/h3-16H,1-2H3,(H,32,33)(H,34,35)(H,36,37)(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLPSBMDOIVXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)O)C(=O)O)C3=CC=C(C=C3)OC4=CC(=C(C=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068065
Record name 1,2-Benzenedicarboxylic acid, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-
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Molecular Weight

556.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38103-05-8
Record name 2,2-Bis[4-(3,4-dicarboxyphenoxy)phenyl]propane
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Record name 1,2-Benzenedicarboxylic acid, 4,4'-((1-methylethylidene)bis(4,1-phenyleneoxy))bis-
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Record name 1,2-Benzenedicarboxylic acid, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-
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Record name 1,2-Benzenedicarboxylic acid, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-
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Record name 4,4'-[(1-methylethylidene)bis(1,4-phenyleneoxy)]bisphthalic acid
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Biological Activity

4,4'-[2,2-propanediylbis(4,1-phenyleneoxy)]diphthalic acid, commonly referred to as BPADA (Bisphenol A Diphthalic Anhydride), is a compound notable for its applications in the synthesis of polyimides and other polymeric materials. This article delves into the biological activity of BPADA, exploring its potential effects on human health and the environment, as well as its pharmacological properties.

  • Molecular Formula : C31H20O8
  • Molecular Weight : 520.49 g/mol
  • Melting Point : 184-187 °C
  • Density : 1.4 g/cm³
  • Flash Point : 302.2 °C

Biological Activity Overview

BPADA has been studied for its biological interactions, particularly in the context of toxicity and potential therapeutic applications. Its structural characteristics allow it to engage in various biochemical pathways.

Toxicity Studies

Research indicates that compounds similar to BPADA may exhibit cytotoxic effects on certain cell lines. For instance:

  • Cell Viability : Studies have shown that exposure to diphthalic anhydrides can lead to reduced cell viability in human fibroblast cells. The mechanism involves oxidative stress and apoptosis induction.
  • Irritancy and Sensitization : BPADA is classified as an irritant, with potential skin sensitization observed in animal models. Risk phrases associated with exposure include R36/37/38 (irritating to eyes, respiratory system, and skin) .

Pharmacological Potential

Despite its toxicity concerns, BPADA's unique structure offers potential in drug development:

  • Polymer Drug Delivery Systems : The synthesis of polyimides from BPADA can be utilized for controlled drug delivery systems due to their biocompatibility and mechanical strength.
  • Antioxidant Properties : Some studies suggest that derivatives of BPADA may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Case Studies

  • Study on Cytotoxicity :
    • A study assessed the cytotoxic effects of BPADA on various cancer cell lines. Results indicated that at certain concentrations, BPADA induces apoptosis through reactive oxygen species (ROS) generation.
    Cell LineIC50 (µM)Mechanism of Action
    HeLa25Apoptosis via ROS
    MCF-730Cell cycle arrest
    A54935Induction of apoptosis
  • Polymer Applications :
    • Research on polyimides derived from BPADA demonstrated their effectiveness as membranes in fuel cells due to their thermal stability and chemical inertness .

Environmental Impact

The environmental implications of BPADA are significant due to its persistence and potential bioaccumulation:

  • Aquatic Toxicity : Studies indicate that similar compounds can adversely affect aquatic life, leading to disruptions in reproductive systems and developmental processes.
  • Regulatory Status : BPADA is subject to regulatory scrutiny under various environmental protection laws due to its hazardous nature.

Scientific Research Applications

Polyimide Production

One of the primary applications of BPADA is in the production of polyimide materials. Polyimides are known for their excellent thermal stability, chemical resistance, and mechanical properties. The synthesis process typically involves:

  • Imidization : Converting the anhydride form into a polyimide through a thermal or chemical reaction.
  • Film Formation : BPADA-derived polyimides can be processed into thin films that exhibit high optical transparency and flexibility.

Case Study: Flexible Electronics

Polyimide films synthesized from BPADA have been successfully used as substrates in flexible electronics due to their high glass transition temperature (Tg = 207 °C) and stretchability. This application is particularly relevant in the development of flexible display technologies and wearable devices.

Aerogels and Superhydrophobic Materials

BPADA can also be utilized in the creation of aerogels, which are highly porous materials known for their low density and high surface area. Aerogels derived from BPADA demonstrate superhydrophobic properties, making them suitable for various applications including:

  • Water Repellent Coatings : Used in construction materials to prevent water ingress.
  • Oil Spill Cleanup : The superhydrophobic nature allows these aerogels to selectively absorb oils while repelling water.

Ion Transport Membranes

Due to its chemical inertness and thermal stability, BPADA-based polyimides are being explored as ion transport membranes in fuel cells. These membranes facilitate efficient ion conduction while maintaining structural integrity under operational conditions.

Case Study: Fuel Cell Technology

Research has shown that polyimides derived from BPADA can enhance the performance of proton exchange membrane fuel cells (PEMFCs) by improving proton conductivity while reducing crossover effects between reactants.

Composite Materials

BPADA serves as a key component in the formulation of composite materials that require enhanced mechanical properties and thermal resistance. These composites can be applied in:

  • Aerospace Components : Lightweight and high-strength materials are crucial for aircraft design.
  • Automotive Parts : Used in manufacturing parts that endure high temperatures and stress.

Summary Table of Applications

Application AreaDescriptionKey Benefits
Polyimide ProductionPrecursor for high-performance polymersHigh thermal stability, chemical resistance
AerogelsSuperhydrophobic materialsWater repellency, oil absorption
Ion Transport MembranesFuel cell applicationsEnhanced conductivity
Composite MaterialsReinforcement for various industriesLightweight, strong materials

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight CAS Number Melting Point (°C) Key Features
4,4'-[2,2-Propanediylbis(4,1-phenyleneoxy)]diphthalic acid C₃₁H₂₂O₁₀ 570.50* Not provided Not reported Dicarboxylic acid; rigid linker for MOFs
4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) C₃₁H₂₀O₈ 520.49 38103-06-9 184–187 Dianhydride; polyimide precursor
4,4′-(2,2-Diphenylethene-1,1-diyl)diphthalic acid C₃₈H₂₆O₈ 634.61 Not provided Not reported Tetraphenylethylene core; AIE-based sensor
4,4'-Isopropylidenebis(p-phenyleneoxyacetic acid) (CAS 3539-42-2) C₂₀H₂₀O₈ 388.37 3539-42-2 Not reported Carboxymethyl ether; lower rigidity

*Calculated based on anhydride hydrolysis.

Key Observations:

Functional Group Variations :

  • The dianhydride BPADA (C₃₁H₂₀O₈) lacks terminal carboxylic acid groups, making it reactive toward diamines for polyimide synthesis . In contrast, the dicarboxylic acid form (C₃₁H₂₂O₁₀) can act as a linker in MOFs due to its carboxylate coordination sites .
  • 4,4′-(2,2-Diphenylethene-1,1-diyl)diphthalic acid (C₃₈H₂₆O₈) replaces the propanediyl group with a tetraphenylethylene core, enabling aggregation-induced emission (AIE) for fluorescent sensing in aqueous environments .

Bridge Flexibility and Geometry :

  • The propanediyl bridge in the target compound provides moderate rigidity compared to hexafluoroisopropylidene (in 6FDA-based analogs), which enhances thermal stability but reduces solubility .
  • Bis(carboxymethyl) ether derivatives (e.g., CAS 3539-42-2) exhibit greater conformational flexibility due to shorter acetic acid chains, limiting their use in rigid frameworks .

Key Findings:
  • MOF Construction : The target acid’s carboxylate groups enable the formation of isoreticular MOFs with tunable pore sizes (e.g., MOF-5 analogs), outperforming acetic acid derivatives in porosity and gas storage capacity (e.g., methane storage at 240 cm³/g) .
  • Polymer Synthesis: BPADA-based polyimides exhibit superior thermal stability compared to non-fluorinated analogs, though the dicarboxylic acid form is less reactive in polymerization .
  • Sensing : The tetraphenylethylene analog’s AIE properties make it more effective in aqueous sensing than the propanediyl-linked acid, which lacks a conjugated π-system .

Physicochemical Properties

  • Solubility : The dicarboxylic acid is soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water, whereas BPADA dissolves in acetone and dichlorobenzene .
  • Thermal Stability : The propanediyl bridge decomposes above 300°C, whereas hexafluoroisopropylidene-linked analogs withstand >400°C .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4'-[2,2-propanediylbis(4,1-phenyleneoxy)]diphthalic acid, and how can yield and safety be improved?

  • Methodology : Traditional synthesis involves alkylation of o-xylene with hexafluoroacetone using hydrofluoric acid (HF) at high temperatures (130°C) and pressures (>2 MPa), followed by oxidation with KMnO₄ under alkaline conditions. However, HF's corrosiveness and harsh reaction conditions limit yield (66–78%) and safety . Alternative approaches include using non-corrosive catalysts or solvent-free methods to reduce hazards. Refluxing in ethanol with glacial acetic acid as a catalyst (e.g., for analogous triazole derivatives) can improve reaction efficiency .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • FTIR and NMR : Confirm functional groups (e.g., anhydride C=O at ~1850 cm⁻¹) and aromatic proton environments.
  • XRD : Analyze crystallinity, especially when used in polymer matrices or metal-organic frameworks (MOFs) .
  • TGA/DSC : Assess thermal stability (decomposition >400°C for polyimides) and glass transition temperature (Tg) .
  • Elemental Analysis : Verify stoichiometry and purity.

Q. How does the incorporation of ether and fluorinated groups influence solubility in organic solvents?

  • Methodology : The ether linkages and hexafluoroisopropylidene groups reduce chain packing, enhancing solubility in polar aprotic solvents like NMP, DMAc, or THF. For example, polyimides derived from this dianhydride exhibit solubility in DMAc due to disrupted crystallinity, enabling solution processing .

Q. What are the key factors affecting thermal stability in polyimides synthesized from this dianhydride?

  • Methodology : High thermal stability (Tg >300°C) arises from rigid aromatic backbones and crosslinking via ether/fluorine groups. TGA under nitrogen reveals weight loss <5% below 500°C. Incorporating flexible diamines (e.g., 4,4′-oxydianiline) can reduce Tg but improve processability .

Advanced Research Questions

Q. How can molecular dynamics (MD) and density functional theory (DFT) predict mechanical and optical properties of derived polymers?

  • Methodology : MD simulations model chain orientation and free volume, correlating with experimental tensile strength (e.g., 120–150 MPa) and modulus (2.5–3.5 GPa). DFT calculates electronic transitions for optical properties, such as transparency (>85% at 550 nm) in polyimide films .

Q. What mechanisms govern gas separation performance in membranes using this dianhydride?

  • Methodology : Gas permeability (CO₂/N₂ selectivity ~20–30) depends on fractional free volume (FFV) and chain packing. Polar groups (e.g., carboxylic acid from DABA) enhance CO₂ affinity, while fluorinated segments increase FFV. Permeation tests at 25°C and 2 bar pressure quantify performance .

Q. How do copolymerization strategies enhance mechanical flexibility without compromising thermal resistance?

  • Methodology : Blending with diamines like 2,2′-bis(trifluoromethyl)benzidine (TFMB) introduces steric hindrance, reducing brittleness. For instance, 6FDA-TFMB copolymers achieve elongation at break >15% while maintaining Tg >320°C .

Q. What degradation mechanisms occur in polyamic acid (PAA) precursors, and how can stability be improved?

  • Methodology : PAA solutions degrade via hydrolysis or chain scission, detectable via gel permeation chromatography (GPC) showing reduced molecular weight. Stabilizers like imidazole or low-temperature storage (<5°C) minimize viscosity loss during storage .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-[2,2-propanediylbis(4,1-phenyleneoxy)]diphthalic acid
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4,4'-[2,2-propanediylbis(4,1-phenyleneoxy)]diphthalic acid

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